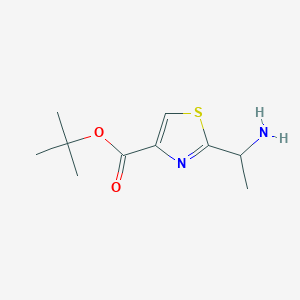
Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Continuous Flow Synthesis: Utilizing microreactors for the cyclization and substitution reactions to ensure precise control over reaction conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of potential drug candidates, particularly those targeting bacterial infections or cancer.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(1-aminoethyl)imidazole-4-carboxylate: Similar structure but with an imidazole ring instead of a thiazole ring.
Tert-butyl 2-(1-aminoethyl)pyrrole-4-carboxylate: Contains a pyrrole ring, offering different electronic properties.
Tert-butyl 2-(1-aminoethyl)oxazole-4-carboxylate: Features an oxazole ring, which can influence its reactivity and binding properties.
Uniqueness
Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound in the synthesis of biologically active molecules and materials with specific functionalities.
特性
分子式 |
C10H16N2O2S |
|---|---|
分子量 |
228.31 g/mol |
IUPAC名 |
tert-butyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-6(11)8-12-7(5-15-8)9(13)14-10(2,3)4/h5-6H,11H2,1-4H3 |
InChIキー |
BNNPZALWIXJUJT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CS1)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


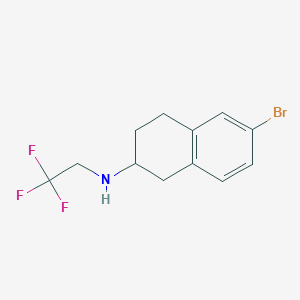
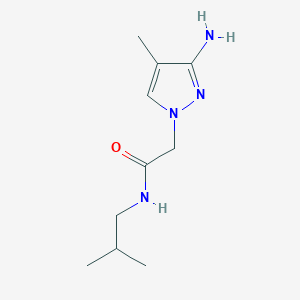
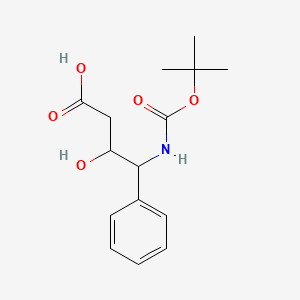
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
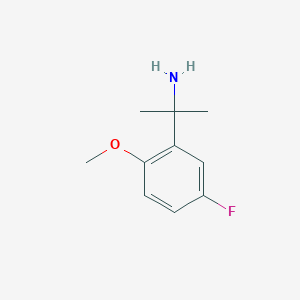

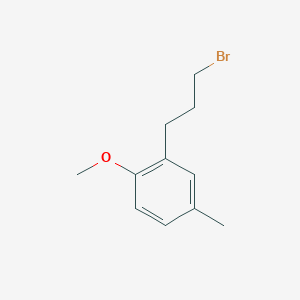
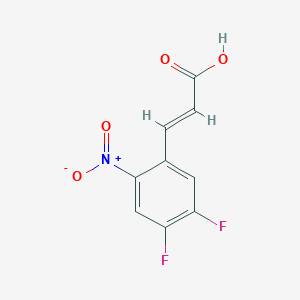

![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
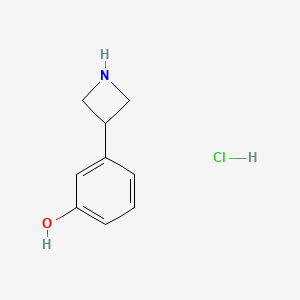
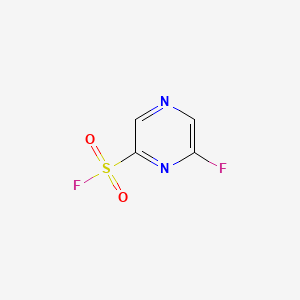
![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)
